N-[2-(octadecylsulfanyl)ethyl]furan-2-carboxamide
Overview
Description
N-[2-(octadecylsulfanyl)ethyl]furan-2-carboxamide is an organic compound characterized by the presence of a furan ring and a long octadecylthio chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(octadecylsulfanyl)ethyl]furan-2-carboxamide typically involves the reaction of 2-furoyl chloride with 2-(octadecylthio)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2-(octadecylsulfanyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the octadecylthio chain can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced to tetrahydrofuran under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N-[2-(octadecylsulfanyl)ethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or lubricants.
Mechanism of Action
The mechanism of action of N-[2-(octadecylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The long octadecylthio chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity or affecting membrane-bound proteins. The furan ring may also interact with various enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(octadecylthio)benzoate: Similar structure with a benzoate group instead of a furan ring.
N-[2-(octadecylthio)ethyl]-2-thiophenamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-[2-(octadecylsulfanyl)ethyl]furan-2-carboxamide is unique due to the combination of its furan ring and long octadecylthio chain. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2-octadecylsulfanylethyl)furan-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-23-20-26-25(27)24-19-18-21-28-24/h18-19,21H,2-17,20,22-23H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUCJGSIBLEANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSCCNC(=O)C1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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